molecular formula C11H15NO3 B1316823 2,6-Dimethyl-D,L-tyrosine CAS No. 81806-45-3

2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823
CAS No.: 81806-45-3
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-D,L-tyrosine is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and features a hydroxy group and two methyl groups on the phenyl ring

Scientific Research Applications

2,6-Dimethyl-D,L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved . Additionally, 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can subsequently impact cellular metabolism, altering the rates of metabolic reactions and the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth . At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-D,L-tyrosine typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-2,6-dimethylbenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.

    Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol.

    Amination: The alcohol undergoes amination to introduce the amino group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-D,L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-amino-3-(4-oxo-2,6-dimethylphenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-D,L-tyrosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in amino acid metabolism.

    Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxy and methyl groups.

    Tyrosine: Similar to phenylalanine but with a hydroxy group on the phenyl ring.

    Leucine: Another essential amino acid with a branched-chain structure.

Uniqueness

2,6-Dimethyl-D,L-tyrosine is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555896
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81806-45-3
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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